molecular formula C21H23BrO4 B274048 2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate

2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate

Cat. No.: B274048
M. Wt: 419.3 g/mol
InChI Key: UJQCPKPYQOQDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the benzoic acid ring, a hexyloxy group attached to a phenyl ring, and an oxo-ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C21H23BrO4

Molecular Weight

419.3 g/mol

IUPAC Name

[2-(4-hexoxyphenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C21H23BrO4/c1-2-3-4-5-14-25-19-12-8-16(9-13-19)20(23)15-26-21(24)17-6-10-18(22)11-7-17/h6-13H,2-5,14-15H2,1H3

InChI Key

UJQCPKPYQOQDDK-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-(4-hexyloxy-phenyl)-2-oxo-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the ester group.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in various binding interactions, influencing the compound’s biological activity. The hexyloxy-phenyl moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    4-Methoxy-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a methoxy group instead of bromine.

    4-Nitro-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents. The hexyloxy-phenyl moiety also contributes to its distinct chemical and physical properties, making it valuable in various research applications.

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